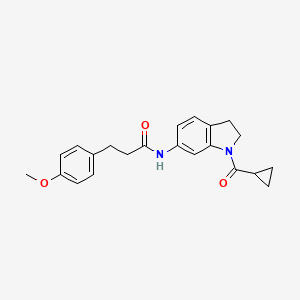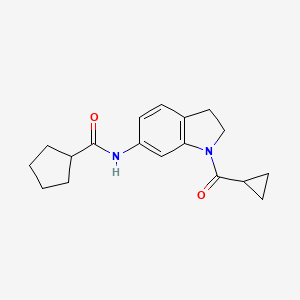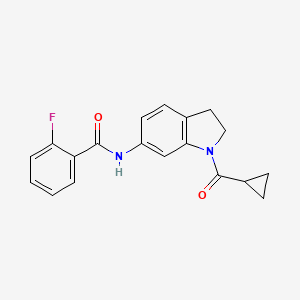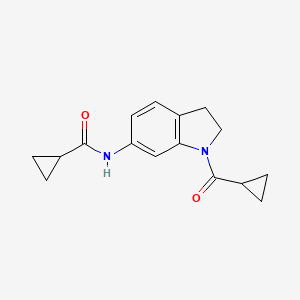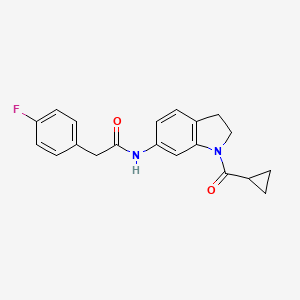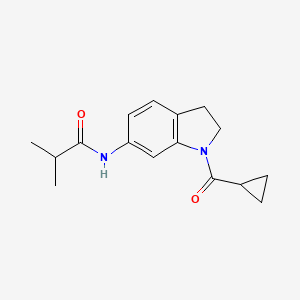
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide (CPA-IMP) is a compound that has been studied for its potential applications in scientific research and in the laboratory. CPA-IMP is a derivative of indole, an aromatic heterocyclic organic compound, and is known to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been studied for its potential applications in scientific research. It has been found to have a number of biochemical and physiological effects that make it a useful tool for studying a variety of biological processes. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been used to study the effects of oxidative stress, to investigate the mechanism of action of drugs, and to study the biochemical and physiological effects of various compounds.
Mecanismo De Acción
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide is not fully understood. However, it is thought to act by modulating the activity of certain enzymes and proteins, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has also been found to interact with certain receptors in the body, such as the serotonin receptor, which may explain its effects on certain biochemical and physiological processes.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes and proteins, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has also been found to interact with certain receptors in the body, such as the serotonin receptor, which may explain its effects on certain biochemical and physiological processes. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been found to have an anti-inflammatory effect, to reduce oxidative stress, and to have an effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has several advantages for use in lab experiments. It is relatively inexpensive to synthesize, and it can be used to study a variety of biochemical and physiological processes. However, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide also has some limitations. It is not very soluble in water, so it must be dissolved in an organic solvent before use. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide can be toxic in high concentrations, so it must be handled with care.
Direcciones Futuras
The potential future directions for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide are numerous. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide could be further studied to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide could be used in the development of new drugs and therapies, as it has been found to have a number of potential therapeutic effects. Finally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide could be studied to investigate its potential applications in other areas, such as in the field of nanotechnology.
Métodos De Síntesis
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide can be synthesized using a two-step process. The first step involves the reaction of 1-cyclopropanecarboxylic acid with 2-methylpropan-1-amine to form a cyclopropyl amide. This is followed by the reaction of the cyclopropyl amide with indole-3-carboxaldehyde to form N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide. This method has been found to be an efficient and cost-effective way to synthesize N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)15(19)17-13-6-5-11-7-8-18(14(11)9-13)16(20)12-3-4-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUNYXIWAVRTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



